(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester

説明

Molecular Architecture and IUPAC Nomenclature

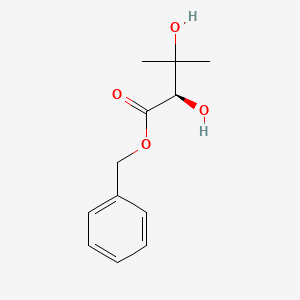

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is a chiral ester derivative characterized by a branched alkyl chain and aromatic benzyl group. Its IUPAC name, benzyl (2R)-2,3-dihydroxy-3-methylbutanoate , reflects its structural components: a butanoate backbone substituted with hydroxyl groups at positions 2 and 3, a methyl group at position 3, and a benzyl ester moiety at the carboxylate group. The molecular formula is C₁₂H₁₆O₄ , with a molecular weight of 224.25 g/mol .

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| IUPAC Name | Benzyl (2R)-2,3-dihydroxy-3-methylbutanoate |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 184528-76-5 |

| Functional Groups | Hydroxyl, ester, methyl |

The benzyl ester group enhances solubility in organic solvents, while the hydroxyl groups enable hydrogen bonding, influencing its reactivity and crystallinity.

Stereochemical Configuration Analysis

The compound’s chirality originates from the (R)-configuration at the C2 position, confirmed via optical rotation measurements and synthetic routes involving asymmetric catalysis. The stereochemical integrity is critical for its role as a chiral intermediate in pharmaceuticals, where enantiopurity dictates biological activity.

The Cahn-Ingold-Prelog priority rules assign the (R) designation based on the spatial arrangement of substituents:

- -OH (highest priority)

- -CH(CH₃)OH

- -COOBn (benzyl ester)

- -CH₃

This configuration distinguishes it from the (S)-enantiomer, which would exhibit opposite optical activity. Experimental data from polarimetry and chiral chromatography validate the enantiomeric excess (>90%) reported in commercial samples.

Crystallographic and Conformational Studies

While direct crystallographic data for this compound are limited, analogous compounds provide insights. For example, benzyl 2-methyl-3-oxobutanoate (a structural analog with a ketone instead of hydroxyl groups) crystallizes in orthorhombic systems with dihedral angles between aromatic and alkyl groups.

The target compound’s conformational flexibility arises from:

- Free rotation around the C2-C3 bond.

- Intramolecular hydrogen bonding between the C2 hydroxyl and ester carbonyl, stabilizing specific conformers.

Figure 1: Proposed conformational equilibrium

- Conformer A: Intramolecular H-bond between C2-OH and ester carbonyl.

- Conformer B: Extended chain with no H-bonding.

Computational models suggest Conformer A dominates in nonpolar solvents, while Conformer B prevails in polar media.

Comparative Analysis with Structural Analogs

A comparative analysis with 3-methyl-2-oxo-butyric acid benzyl ester highlights functional group effects:

Table 2: Structural and functional comparisons

| Property | This compound | 3-Methyl-2-oxo-butyric Acid Benzyl Ester |

|---|---|---|

| Functional Groups | 2 hydroxyl, ester | Ketone, ester |

| Reactivity | Hydrogen bonding, chiral synthesis | Keto-enol tautomerism, nucleophilic acyl substitution |

| Polarity | High (due to -OH groups) | Moderate |

| Applications | Chiral intermediates, biomimetic catalysis | Cross-coupling reactions, polymer synthesis |

The hydroxyl groups in the target compound confer higher polarity and enable participation in asymmetric catalysis, whereas the ketone in the analog facilitates enolate formation for C-C bond construction. Both share the benzyl ester group, which acts as a protecting group for carboxylic acids in multistep syntheses.

特性

IUPAC Name |

benzyl (2R)-2,3-dihydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYOGRCHSFVCNV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)OCC1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449280 | |

| Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184528-76-5 | |

| Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of the Chiral Dihydroxy Acid Intermediate

A key precursor to the target benzyl ester is the optically active 3,4-dihydroxy butyric acid or its nitrile/amide derivatives. According to patent EP0339618B1, the synthesis of optically active 3,4-dihydroxy butyric acid derivatives can be achieved by cyanation of (R)-3-chloro-1,2-propanediol under controlled conditions:

- Reaction with cyanating agents such as sodium cyanide (NaCN) or potassium cyanide (KCN) in aqueous or alcoholic solvents.

- Temperature control between 20–80 °C to selectively produce nitrile, amide, or acid derivatives.

- Base addition (e.g., NaOH, KOH, or triethylamine) to enhance selectivity and reaction rate.

- Solvent choice : Methanol or methanol-water mixtures favor nitrile formation, while pure water favors amide or acid formation.

- Isolation : Neutralization with mineral acids, solvent removal, and purification by distillation or column chromatography.

This method allows selective preparation of (S)-3,4-dihydroxy butyric acid derivatives, which can be further converted to the (R)-enantiomer or used as intermediates for esterification.

Esterification to Form Benzyl Ester

The benzyl esterification of the chiral acid intermediate is commonly performed via:

- Direct esterification of the acid with benzyl alcohol under acidic or catalytic conditions.

- Use of benzyl chloride and magnesium to form a Grignard reagent intermediate, which then reacts with butyric acid derivatives to form the benzyl ester.

A recent synthesis method (CN113173850A) for related benzyl esters involves:

- Reacting benzyl chloride with magnesium chips in a specific solvent (tetrahydrofuran, toluene, or similar ethers/aromatics) under nitrogen atmosphere at 40–60 °C for 3–6 hours.

- Subsequent esterification with butyric anhydride at 50–70 °C for 1–3 hours.

- Quenching with water or acetic acid at 20–40 °C, followed by washing and vacuum distillation to obtain high-purity benzyl esters (>99% purity).

- The process benefits from solvent recovery and reuse, simple operation, and minimal side reactions.

Reaction Conditions and Parameters

Purification and Characterization

- Neutralization of reaction mixtures with mineral acids or ion exchange resins.

- Solvent removal by distillation under reduced pressure.

- Chromatographic purification (e.g., column chromatography) to isolate optically pure esters.

- Analytical confirmation of optical purity and structure by chiral HPLC, NMR, and mass spectrometry.

Research Findings and Advantages

- The use of controlled temperature and base equivalents in cyanation reactions allows selective synthesis of desired chiral intermediates, minimizing by-products such as amides or acids when nitriles are targeted.

- The benzyl ester synthesis via Grignard intermediates offers high yield, operational simplicity, and solvent recyclability, improving economic and environmental aspects.

- Final products exhibit high purity (>99%) and stable properties suitable for research and potential pharmaceutical applications.

Summary Table of Preparation Methods

化学反応の分析

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield (R)-2,3-dihydroxy-3-methylbutyric acid and benzyl alcohol.

-

Key Observations :

Transesterification

The benzyl ester can undergo transesterification with alcohols in the presence of catalysts to form new esters.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6–8 hours | Methyl (R)-2,3-dihydroxy-3-methylbutyrate | N/A | |

| Ethanol + p-toluenesulfonic acid | 80°C, 12 hours | Ethyl (R)-2,3-dihydroxy-3-methylbutyrate | N/A |

-

Catalyst Role : Strong acids (e.g., H₂SO₄) protonate the carbonyl oxygen, enhancing electrophilicity.

Oxidation of Hydroxyl Groups

The vicinal diol structure (two adjacent hydroxyl groups) is susceptible to oxidation, particularly under acidic or enzymatic conditions.

-

Stereochemical Impact : The (R)-configuration may influence reaction rates or product distribution in asymmetric oxidations .

Protection/Deprotection Reactions

The hydroxyl groups can be protected to prevent undesired side reactions during synthetic modifications.

Nucleophilic Substitution

The hydroxyl groups may participate in substitutions under specific conditions.

Enzymatic Reactions

The compound’s chiral structure makes it a candidate for enzyme-mediated transformations.

| Enzyme | Conditions | Products | Specificity | References |

|---|---|---|---|---|

| Lipase (e.g., CAL-B) | Phosphate buffer, 37°C | (R)-2,3-Dihydroxy-3-methylbutyric acid | Stereoselective hydrolysis | |

| Alcohol dehydrogenase | NAD⁺ cofactor, pH 7.5 | Oxidized ketone derivative | Dependent on cofactor availability | – |

Thermal Degradation

Thermogravimetric analysis (TGA) suggests decomposition above 200°C, producing CO₂ and aromatic byproducts .

Reaction Optimization Considerations

-

Solvent Effects : Methanol enhances nucleophilicity in transesterification, while water promotes hydrolysis .

-

Temperature : Higher temperatures accelerate reactions but may reduce selectivity (e.g., oxidation side products) .

-

Catalysts : Acidic catalysts favor ester hydrolysis, whereas bases drive saponification .

科学的研究の応用

Medicinal Chemistry

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester serves as a potential intermediate in the synthesis of chiral drugs. The presence of the benzyl group enhances solubility and reactivity, making it a valuable building block in drug development. Its chiral nature allows for selective interactions with biological targets, which is crucial in pharmacology.

Case Studies

- Chiral Drug Synthesis : Research indicates that this compound can be utilized in synthesizing other chiral intermediates, which are essential in developing pharmaceuticals with specific therapeutic effects.

- Biological Activity : Studies have shown that this compound interacts with various biological targets through hydrogen bonding and hydrophobic interactions, potentially influencing enzyme activity and receptor binding.

Biochemical Research

The compound's structural similarity to metabolites found in organisms like Saccharomyces cerevisiae suggests its relevance in metabolic studies. Its role as a metabolite can be significant in understanding metabolic pathways and their implications in health and disease.

Applications in Metabolic Studies

- Yeast Metabolism : Given its resemblance to known metabolites, it can be used to explore metabolic pathways in yeast and other organisms, providing insights into energy metabolism and biosynthetic processes.

Organic Synthesis

The compound is recognized for its utility as a chiral building block in organic synthesis. It can be employed to create various derivatives that may have distinct chemical properties or biological activities.

Synthetic Pathways

- Chiral Intermediates : The compound's ability to serve as an intermediate for synthesizing other chiral compounds makes it valuable in organic chemistry research.

作用機序

The mechanism of action of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of bioactive metabolites. Additionally, its ester group can undergo hydrolysis to release the active ®-2,3-dihydroxy-3-methyl-butyric acid, which can further participate in various biochemical processes.

類似化合物との比較

Similar Compounds

- ®-2,3-Dihydroxy-3-methyl-butyric acid methyl ester

- ®-2,3-Dihydroxy-3-methyl-butyric acid ethyl ester

- ®-2,3-Dihydroxy-3-methyl-butyric acid propyl ester

Uniqueness

®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts specific chemical and physical properties. The benzyl group can enhance the compound’s stability, solubility, and reactivity compared to other similar esters. Additionally, the benzyl ester group can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.

生物活性

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is an organic compound with significant biological implications due to its unique structure, which includes two hydroxyl groups and a chiral center. This compound is primarily recognized for its potential as a chiral intermediate in organic synthesis and medicinal chemistry. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- CAS Number : 184528-76-5

- Chirality : The "(R)" designation indicates a specific stereochemistry that influences its biological interactions.

The presence of the benzyl group enhances solubility and reactivity, making it a valuable intermediate in the synthesis of other bioactive compounds.

Mechanisms of Biological Activity

This compound exhibits various biological activities through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can influence enzyme activity and receptor binding, contributing to its overall biological effects.

Potential Biological Effects:

- Enzyme Modulation : It may act on specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could potentially bind to various receptors, affecting physiological responses.

Case Studies and Experimental Data

-

Chiral Intermediate Potential :

- Studies indicate that this compound can serve as a chiral intermediate for synthesizing other biologically active compounds. This property is particularly valuable in drug development where chirality plays a critical role in efficacy and safety.

-

Metabolic Pathway Similarities :

- The compound shares structural similarities with metabolites found in organisms such as Saccharomyces cerevisiae, suggesting potential relevance in yeast metabolism research. This similarity indicates that it may participate in similar metabolic pathways, influencing the study of fermentation processes and metabolic engineering.

-

Biological Target Interactions :

- Research has shown that this compound engages with various biological targets through non-covalent interactions, which may lead to significant changes in cellular functions. For instance, it has been observed to enhance enzyme activities related to metabolic processes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Dihydroxybutanoic acid | Dihydroxy monocarboxylic acid | Lacks the benzyl group |

| 3-Hydroxybutyric acid | Hydroxyl group on the third carbon | Does not have a second hydroxyl group |

| Benzyl butyrate | Butyric acid derivative | Contains an alkyl chain instead of hydroxyls |

| (S)-2,3-Dihydroxy-3-methyl-butyric acid | Stereoisomer of the target compound | Different chirality affects biological activity |

Q & A

Basic: What experimental strategies are recommended for the enantioselective synthesis of (R)-2,3-dihydroxy-3-methyl-butyric acid benzyl ester?

Answer:

Enantioselective synthesis can be achieved via enzymatic resolution or asymmetric catalysis. For enzymatic approaches, lipases (e.g., PS-800) have been used to resolve racemic mixtures of benzyl esters by selectively hydrolyzing one enantiomer, leaving the desired (R)-ester intact . Chemical methods may employ chiral auxiliaries or organocatalysts to control stereochemistry during esterification. Reaction optimization should include monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry .

Basic: What analytical techniques are critical for characterizing benzyl ester bonds in this compound?

Answer:

Key techniques include:

- FTIR spectroscopy : Identifies ester bond absorption at ~1731 cm⁻¹, with peak disappearance after alkali treatment confirming ester cleavage .

- Elemental analysis : Quantifies nitrogen content to assess competing protein incorporation (e.g., under neutral pH) .

- Ion chromatography (IC) : Measures glucuronic acid release after alkali hydrolysis to quantify ester bond density .

- Solid-state NMR : Resolves structural details of the esterified polymer matrix in synthetic composites .

Basic: How does pH influence the formation of benzyl ester bonds during synthesis?

Answer:

Acidic conditions (pH 4–5) favor esterification between hydroxyl/carboxyl groups and quinone methide intermediates, as demonstrated in DHP-glucuronic acid systems. At pH >6, competing reactions (e.g., protein-amino group additions) dominate, reducing ester yield. Optimize pH using buffered conditions and validate via FTIR and IC .

Advanced: How can researchers resolve contradictions in ester yield data under varying pH conditions?

Answer:

Apparent contradictions arise from competing pathways:

- Acidic pH (4–5) : Maximizes ester bond formation via carboxylate activation.

- Neutral pH (6–7) : Promotes protein incorporation via amino-quinone methide adducts, reducing ester content .

To reconcile data, use elemental analysis to quantify nitrogen (indicative of protein incorporation) and alkali hydrolysis to isolate ester-specific glucuronic acid release .

Advanced: What factors affect the efficiency of enzymatic resolution for isolating the (R)-enantiomer?

Answer:

Critical factors include:

- Enzyme selectivity : Lipase PS-800 shows high specificity for (S)-esters, leaving (R)-enantiomers intact .

- Solvent system : Hydrophobic solvents (e.g., toluene) enhance enzyme activity and ee.

- Temperature : Moderate temperatures (25–37°C) balance reaction rate and enzyme stability. Monitor progress via kinetic assays and chiral analysis .

Advanced: How stable is this compound under alkaline conditions, and how can stability be quantified?

Answer:

Benzyl esters are hydrolyzed under alkaline conditions (pH >10). Stability can be assessed via:

- Kinetic studies : Track ester degradation over time using IC to measure glucuronic acid release.

- FTIR : Monitor loss of the 1731 cm⁻¹ ester peak .

Prevent hydrolysis during storage by maintaining neutral pH and anhydrous conditions.

Advanced: What role does this compound play in protein modification or biochemical studies?

Answer:

Benzyl esters are used to protect carboxyl groups during peptide synthesis, enabling site-specific modifications. For example, genetically encoded glutamic acid benzyl ester facilitates controlled protein functionalization via esterase-mediated deprotection . Applications include enzyme engineering and antibody-drug conjugates.

Advanced: How can researchers differentiate ester bond formation from competing side reactions in complex matrices?

Answer:

Use a multi-modal approach:

- Competitive inhibition assays : Block amino groups (e.g., with acetic anhydride) to isolate esterification pathways .

- Isotopic labeling : Incorporate ¹³C-labeled glucuronic acid to trace ester-specific incorporation via NMR .

- Time-resolved FTIR : Capture real-time ester bond formation kinetics under controlled pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。